5-fluoro-6-hydroxypyridine-3-sulfonyl chloride
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Overview
Description
5-fluoro-6-hydroxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-6-hydroxypyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-hydroxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid byproduct.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
5-fluoro-6-hydroxypyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-6-hydroxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoropyridine-3-sulfonyl chloride
- 6-hydroxypyridine-3-sulfonyl chloride
- 5-chloro-6-hydroxypyridine-3-sulfonyl chloride
Uniqueness
5-fluoro-6-hydroxypyridine-3-sulfonyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various chemical and pharmaceutical applications.
Properties
CAS No. |
1261588-77-5 |
---|---|
Molecular Formula |
C5H3ClFNO3S |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
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